molecular formula C17H14FN3O5S2 B2715266 (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-15-1

(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2715266
CAS RN: 865199-15-1
M. Wt: 423.43
InChI Key: RAWWKBVSAISCEE-JZJYNLBNSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a fluorobenzoyl group, a sulfamoyl group, and a methyl acetate group attached to the benzo[d]thiazole ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[d]thiazole core, with the fluorobenzoyl, sulfamoyl, and methyl acetate groups attached at specific positions. The exact structure would depend on the positions of these substituents on the benzo[d]thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzoyl group and the electron-donating sulfamoyl and methyl acetate groups. These groups could potentially make the compound more reactive towards nucleophilic or electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and methyl acetate groups could potentially increase its solubility in polar solvents .

Scientific Research Applications

Conformational Studies

Understanding the molecular conformation of this compound is essential for predicting its behavior in various environments. Gas electron diffraction studies have revealed interesting insights:

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential biological activities given the known activities of many benzo[d]thiazole derivatives .

properties

IUPAC Name

methyl 2-[2-(2-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWWKBVSAISCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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